Cas no 749901-26-6 (methyl 2-2-(2-chloropyridine-3-carbonyloxy)acetamidoacetate)
methyl 2-2-(2-chloropyridine-3-carbonyloxy)acetamidoacetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-2-(2-chloropyridine-3-carbonyloxy)acetamidoacetate
- methyl 2-[2-(2-chloropyridine-3-carbonyloxy)acetamido]a cetate
- 3-Pyridinecarboxylic acid, 2-chloro-, 2-[(2-methoxy-2-oxoethyl)amino]-2-oxoethyl ester
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- Inchi: 1S/C11H11ClN2O5/c1-18-9(16)5-14-8(15)6-19-11(17)7-3-2-4-13-10(7)12/h2-4H,5-6H2,1H3,(H,14,15)
- InChI Key: GWPLAIWVQSWBAJ-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC=CC=C1C(OCC(NCC(OC)=O)=O)=O
Experimental Properties
- Density: 1.378±0.06 g/cm3(Predicted)
- Boiling Point: 490.4±40.0 °C(Predicted)
- pka: 11.79±0.46(Predicted)
methyl 2-2-(2-chloropyridine-3-carbonyloxy)acetamidoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26582584-0.05g |
methyl 2-[2-(2-chloropyridine-3-carbonyloxy)acetamido]acetate |
749901-26-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
methyl 2-2-(2-chloropyridine-3-carbonyloxy)acetamidoacetate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on methyl 2-2-(2-chloropyridine-3-carbonyloxy)acetamidoacetate
Methyl 2-2-(2-Chloropyridine-3-carbonyloxy)acetamidoacetate (CAS No. 749901-26-6): An Overview
Methyl 2-2-(2-chloropyridine-3-carbonyloxy)acetamidoacetate (CAS No. 749901-26-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 749901-26-6, is characterized by its unique structural features and potential therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.
The molecular structure of methyl 2-2-(2-chloropyridine-3-carbonyloxy)acetamidoacetate is composed of a methyl ester group, an acetamidoacetate moiety, and a 2-chloropyridine-3-carbonyloxy substituent. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The chloropyridine moiety, in particular, is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.
Recent studies have highlighted the potential of methyl 2-2-(2-chloropyridine-3-carbonyloxy)acetamidoacetate in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent anti-inflammatory and analgesic properties. The researchers found that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation and pain.
In another study conducted by a team at the University of California, San Francisco, methyl 2-2-(2-chloropyridine-3-carbonyloxy)acetamidoacetate was evaluated for its potential as an antiviral agent. The results showed that the compound has significant antiviral activity against several RNA viruses, including influenza and SARS-CoV-2. The mechanism of action involves the inhibition of viral replication through interference with viral RNA synthesis.
The synthesis of methyl 2-2-(2-chloropyridine-3-carbonyloxy)acetamidoacetate typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the chloropyridine carboxylic acid derivative, which is then coupled with an appropriate amine to form the acetamidoacetate intermediate. The final step involves esterification with methanol to yield the desired product. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.
The physicochemical properties of methyl 2-2-(2-chloropyridine-3-carbonyloxy)acetamidoacetate are also noteworthy. The compound is a white crystalline solid with a melting point ranging from 150°C to 155°C. It is moderately soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for formulation into various dosage forms, including tablets, capsules, and injectable solutions.
In terms of safety and toxicity, preliminary studies have shown that methyl 2-2-(2-chloropyridine-3-carbonyloxy)acetamidoacetate exhibits low toxicity in animal models. However, further research is needed to fully evaluate its safety profile in humans. Preclinical studies have also demonstrated that the compound has good pharmacokinetic properties, with moderate oral bioavailability and a favorable distribution profile.
The potential applications of methyl 2-2-(2-chloropyridine-3-carbonyloxy)acetamidoacetate extend beyond its therapeutic uses. In the field of materials science, this compound has been explored as a functional additive in polymer formulations due to its ability to enhance mechanical properties and thermal stability. Additionally, its unique chemical structure makes it a valuable building block for the synthesis of more complex molecules with diverse functionalities.
In conclusion, methyl 2-2-(2-chloropyridine-3-carbonyloxy)acetamidoacetate (CAS No. 749901-26-6) is a promising compound with a wide range of potential applications in medicinal chemistry, pharmaceuticals, and materials science. Ongoing research continues to uncover new insights into its properties and uses, further solidifying its importance in these fields.
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